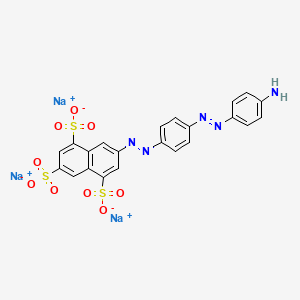![molecular formula C11H24OSi B13414769 Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- CAS No. 74915-94-9](/img/structure/B13414769.png)
Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- is an organosilicon compound with the molecular formula C11H24OSi. This compound is characterized by the presence of a silane group bonded to a tert-butyl group, two methyl groups, and a 3-methyl-3-butenyl group. Organosilicon compounds like this one are widely used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 3-methyl-3-buten-1-ol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the silicon atom, displacing the chloride ion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methyl-3-butenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and 3-methyl-3-butenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-: Similar structure but with a butynyl group instead of a butenyl group.
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: Contains a long alkyl chain instead of the butenyl group.
Dimethylsilane: A simpler silane with only two methyl groups attached to the silicon atom.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-3-butenyl)oxy]- is unique due to the presence of the 3-methyl-3-butenyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science.
属性
CAS 编号 |
74915-94-9 |
|---|---|
分子式 |
C11H24OSi |
分子量 |
200.39 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(3-methylbut-3-enoxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-10(2)8-9-12-13(6,7)11(3,4)5/h1,8-9H2,2-7H3 |
InChI 键 |
URMSJBDSCVYIKA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


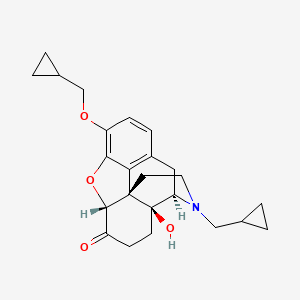
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
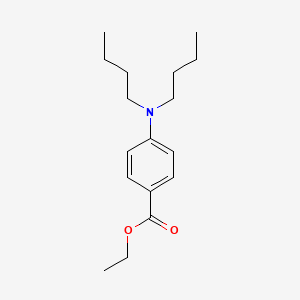
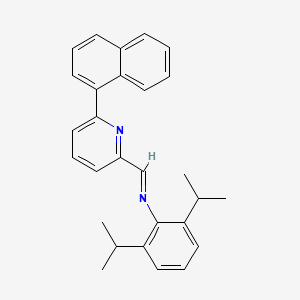

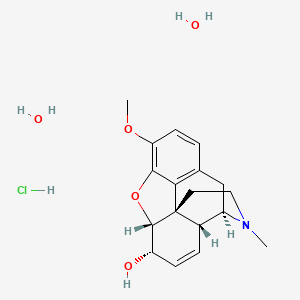
![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
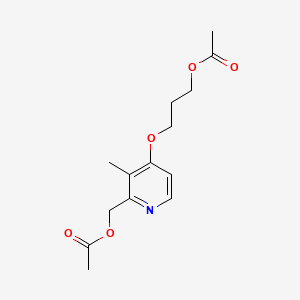

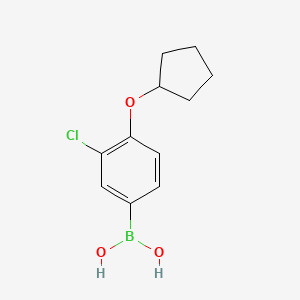
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B13414764.png)
